Mitratapide

Übersicht

Beschreibung

Mitratapide is a veterinary medication primarily used for the treatment of overweight and obese dogs. It is sold under the brand name Yarvitan. This compound functions by inhibiting the microsomal triglyceride transfer protein, which is responsible for the absorption of dietary lipids .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Mitratapid wird durch eine Reihe chemischer Reaktionen synthetisiert, die verschiedene Reagenzien und Bedingungen beinhalten. Der Prozess umfasst mehrere Schritte, darunter die Sulfoxidation und die Verwendung spezifischer Katalysatoren, um die gewünschte Konfiguration zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Mitratapid beinhaltet die sequentielle Auflösung des Wirkstoffs und der Hilfsstoffe in Polyethylenglykol. Der Prozess beinhaltet In-Prozess-Kontrollen wie die Vollständigkeit der Auflösung, die Kontrolle der Temperatur während des gesamten Prozesses und die Füllvolumina. Der Herstellungsprozess wird validiert, um Zuverlässigkeit und Robustheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mitratapid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit Mitratapid verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Bedingungen variieren je nach spezifischer Reaktion, z. B. Temperatur, Druck und verwendetes Lösungsmittel .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Mitratapid, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

Case Studies and Research Findings

-

Study on Obese Dogs :

A study involving obese Beagle dogs demonstrated significant weight loss after treatment with mitratapide. Using dual-energy X-ray absorptiometry (DEXA), researchers found an average fat mass reduction of approximately 41.6% following treatment. The dogs lost an average of 14.2% of their body weight and 15.2% of their pelvic circumference over the study period .Measurement Baseline Value Post-Treatment Value Percentage Change Body Weight - - -14.2% Pelvic Circumference - - -15.2% Body Fat Mass - - -41.6% -

Impact on Metabolic Parameters :

Another study compared the effects of a low-fat high-fiber diet combined with this compound on obese dogs. The findings indicated that this combination not only aided in weight loss but also positively influenced blood pressure and other metabolic parameters, suggesting that this compound can play a supportive role in comprehensive weight management programs . -

Long-term Weight Control :

Research indicates that this compound can enhance long-term compliance with weight control strategies by achieving significant weight loss without drastic dietary restrictions or changes in exercise regimens. This aspect is crucial for pet owners who may struggle with maintaining their pets' weight loss due to behavioral challenges .

Implications for Canine Health

The administration of this compound has been associated with improvements in insulin sensitivity among treated dogs, potentially reversing insulin resistance linked to obesity. This effect underscores the compound's broader implications for managing obesity-related health issues in canines, such as diabetes mellitus .

Wirkmechanismus

Mitratapide exerts its effects by inhibiting the microsomal triglyceride transfer protein, which plays a crucial role in the absorption of dietary lipids. This inhibition leads to a decrease in lipid absorption, promoting weight loss in obese dogs. The molecular targets include the enterocytes in the intestines, where the microsomal triglyceride transfer protein is active .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Itraconazol: Ein Antimykotikum, das chemisch mit Mitratapid verwandt ist.

Lomitapid: Ein weiterer Inhibitor des mikrosomalen Triglycerid-Transfer-Proteins, der zur Behandlung von Hyperlipidämie eingesetzt wird.

Einzigartigkeit von Mitratapid

Mitratapid ist einzigartig in seiner spezifischen Anwendung für die Tiermedizin, insbesondere zur Behandlung von Fettleibigkeit bei Hunden. Im Gegensatz zu anderen ähnlichen Verbindungen wurde Mitratapid speziell für seine Wirksamkeit und Sicherheit bei Tieren formuliert und getestet .

Biologische Aktivität

Mitratapide, commercially known as Yarvitan®, is a microsomal triglyceride transfer protein (MTP) inhibitor primarily used in veterinary medicine for managing obesity in dogs. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on body composition, and clinical studies that highlight its efficacy and safety.

This compound functions by inhibiting the MTP, a protein crucial for the absorption of dietary lipids in the intestines. By blocking this protein, this compound reduces the uptake of fats from food, leading to decreased energy intake. Additionally, fat accumulation within enterocytes is believed to stimulate the release of gastrointestinal peptides that promote satiety, thereby reducing appetite .

Efficacy in Clinical Studies

Several studies have investigated the effects of this compound on body composition and metabolic parameters in obese dogs. Below is a summary of key findings from these studies:

Case Study: Dobenecker et al. (2009)

In a pivotal study by Dobenecker et al., six obese Beagle dogs were treated with this compound. The study utilized dual-energy X-ray absorptiometry (DEXA) to assess body composition before and after treatment. Results indicated an average fat mass reduction of approximately 41.6% , with a corresponding 14.2% reduction in body weight and a significant decrease in pelvic circumference by 15.2% . Notably, the glucose tolerance test revealed improved insulin sensitivity in four out of five dogs that exhibited reduced baseline insulin levels post-treatment.

Metabolic Effects

This compound not only aids in weight loss but also positively influences various metabolic parameters:

- Cholesterol Levels : A study indicated significant decreases in total cholesterol and triglycerides among dogs treated with this compound compared to control groups .

- Blood Pressure : Both systolic and diastolic blood pressures normalized following treatment, indicating improved cardiovascular health .

Safety Profile

This compound has been reported to have a favorable safety profile, with most side effects being mild and transient. Commonly noted side effects include:

- Vomiting

- Diarrhea or softened stools

- Anorexia

- Lethargy

In most cases, these effects do not necessitate discontinuation of treatment and are manageable .

Eigenschaften

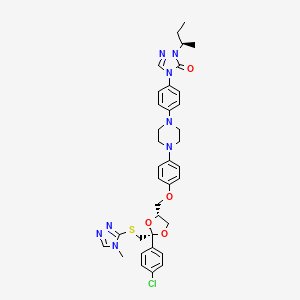

IUPAC Name |

2-[(2R)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41ClN8O4S/c1-4-26(2)45-35(46)44(25-39-45)31-11-9-29(10-12-31)42-17-19-43(20-18-42)30-13-15-32(16-14-30)47-21-33-22-48-36(49-33,27-5-7-28(37)8-6-27)23-50-34-40-38-24-41(34)3/h5-16,24-26,33H,4,17-23H2,1-3H3/t26-,33-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSRVYUCBOCBLY-XOOFNSLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CSC6=NN=CN6C)C7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CSC6=NN=CN6C)C7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41ClN8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016298 | |

| Record name | Mitratapide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179602-65-4 | |

| Record name | Mitratapide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179602-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitratapide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179602654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitratapide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITRATAPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVW7T75XP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.